Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C15H17NO2S and a molecular weight of 275.37 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically involves the reaction of 2-amino-5-methyl-4-phenylthiophene-3-carboxylic acid with propanol in the presence of a suitable catalyst . The reaction conditions often include heating under reflux and the use of an acid catalyst to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
2-Aminothiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-carboxylic acid: Used as an intermediate in organic synthesis and in the production of dyes and pigments.
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate: Similar in structure but with a methyl ester group instead of a propyl ester group, leading to different chemical properties and applications.
This compound is unique due to its specific ester group, which can influence its reactivity and interactions in various chemical and biological contexts .
Biological Activity
Propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of phenylthiophenes , characterized by a thiophene ring system substituted with amino and carboxylate functional groups. The presence of a propyl group enhances its lipophilicity, which may improve cellular permeability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly atypical protein kinase C (aPKC) isoforms. These kinases are implicated in various cellular processes, including inflammation and vascular permeability.
- Inhibition of aPKC : Studies indicate that this compound exhibits potent inhibitory activity against aPKC isoforms, which are involved in signaling pathways related to inflammation and vascular permeability. The inhibition is believed to be mediated by the electron-donating properties of substituents on the phenyl ring, which enhance binding affinity to the kinase .
- Cellular Assays : In vitro assays have demonstrated that the compound can prevent vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF)-induced permeability in retinal endothelial cells, suggesting its potential application in treating conditions like macular edema .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight several key findings:
- Electron Donors : The presence of electron-donating groups on the phenyl moiety significantly enhances inhibitory activity against aPKC. For instance, modifications that introduce additional electron-donating substituents have been shown to increase potency .
- Ester Variations : Different ester analogues were synthesized to explore their effects on biological activity. Compounds with propyl or ethyl esters displayed robust inhibition compared to those with less favorable substituents .
Table 1: Summary of SAR Findings
Compound Variant | EC50 (nM) | Comments |
---|---|---|
Propyl ester | 1 | High potency against aPKC |
Ethyl ester | 5 | Good inhibitory activity |
Benzyl ester | 10 | Moderate inhibition |
Electron-withdrawing group | >100 | Significantly reduced activity |
Case Studies
Case Study 1: Macular Edema Treatment
A study evaluated the effectiveness of this compound in preventing retinal endothelial permeability induced by inflammatory cytokines. The compound exhibited an EC50 value as low as 1 nM, indicating high efficacy without cytotoxic effects on retinal cells .
Case Study 2: In Vivo Models
In rodent models of diabetic retinopathy, administration of this compound resulted in decreased retinal vascular leakage and improved visual function metrics. This suggests therapeutic potential for treating diabetic complications related to increased vascular permeability .
Properties
IUPAC Name |
propyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-9-18-15(17)13-12(10(2)19-14(13)16)11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOQKYZCSCSBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.